

Physicochemical Properties of Decylurea: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Decylurea**. Due to the limited availability of extensive experimental data for this compound, this document combines experimentally determined values with predicted data from validated computational models. All predicted values are clearly indicated. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **Decylurea**. This data is crucial for understanding its behavior in various biological and chemical systems, which is fundamental for applications in drug design and formulation.



Property	Value (Unit)	Data Type
IUPAC Name	N-Decylurea	-
CAS Number	17450-44-1	-
Molecular Formula	C11H24N2O	-
Molecular Weight	200.32 g/mol	-
Melting Point	112.15 °C (385.3 K)[1]	Experimental
Boiling Point	337.9 ± 23.0 °C at 760 mmHg	Predicted
Water Solubility	0.245 g/L at 25°C	Predicted
logP (Octanol-Water)	3.8	Predicted
pKa (Acidic)	14.9 ± 0.7	Predicted
pKa (Basic)	-1.2 ± 0.7	Predicted

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are standardized procedures widely used in the pharmaceutical and chemical industries.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Melting Point Apparatus

- Sample Preparation: A small amount of finely powdered, dry **Decylurea** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.



- Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) with continuous stirring of the heating bath to ensure uniform temperature distribution.
- Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the last solid particle disappears (T2) are recorded.
- Melting Point Range: The melting point is reported as the range between T1 and T2. For a
 pure substance, this range is typically narrow.

Solubility Determination

Aqueous solubility is a critical property that influences a drug's absorption and distribution.

Methodology: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of solid **Decylurea** is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution.
- Concentration Analysis: The concentration of **Decylurea** in the clear, saturated aqueous
 phase is determined using a suitable analytical method, such as High-Performance Liquid
 Chromatography (HPLC) with UV detection.
- Solubility Calculation: The solubility is expressed in units such as g/L or mol/L.

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological macromolecules.

Methodology: HPLC Method

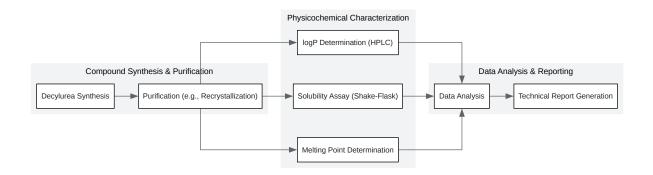


- Principle: The logP value is determined by correlating the retention time of the compound on a reverse-phase HPLC column with the retention times of a series of reference compounds with known logP values.
- Standard Preparation: A series of standard compounds with well-established logP values are prepared and their retention times are measured.
- Sample Preparation: A solution of **Decylurea** is prepared in the mobile phase.
- Chromatographic Conditions:
 - o Column: C18 reverse-phase column.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile). The composition is kept constant (isocratic elution).
 - Detection: UV detector at a wavelength where **Decylurea** has significant absorbance.
- Analysis: The retention time of **Decylurea** is measured.
- Calculation: A calibration curve is generated by plotting the known logP values of the standard compounds against their measured retention times. The logP of **Decylurea** is then calculated from its retention time using the calibration curve.

Visualizations

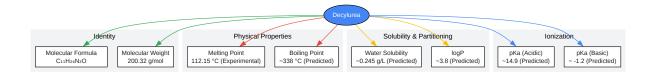
The following diagrams illustrate key relationships and workflows relevant to the physicochemical characterization of **Decylurea**.





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Experimental workflow for physicochemical characterization.



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Summary of **Decylurea**'s key physicochemical properties.

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References

- 1. 1-Decyl urea [webbook.nist.gov]
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